molecular formula C19H22BFO3 B2402312 1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- CAS No. 2246638-38-8

1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B2402312
CAS No.: 2246638-38-8
M. Wt: 328.19
InChI Key: FUIOTITXJYRSSN-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular architecture of 1,3,2-dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is fundamentally organized around a five-membered heterocyclic ring system containing boron, carbon, and oxygen atoms. The dioxaborolane core structure consists of a central boron atom coordinated to two oxygen atoms, forming a planar or near-planar cyclic arrangement. This ring system serves as the foundational scaffold upon which the substituted phenyl group and tetramethyl substituents are positioned.

The boron atom in this compound exhibits trigonal planar geometry in its tricoordinate state, which is characteristic of dioxaborolane derivatives. The boron-oxygen bonds within the ring system demonstrate significant covalent character, with bond lengths typically ranging between 1.31 and 1.35 angstroms for cyclic boronic esters. The strength of these boron-oxygen bonds derives from the conjugation between the lone pairs on the oxygen atoms and the vacant orbital on the boron center, which confers partial double bond character to the boron-oxygen linkages.

The 2-[2-[(4-fluorophenyl)methoxy]phenyl] substituent introduces additional complexity to the molecular architecture through its extended aromatic system and fluorine substitution. The phenyl ring directly attached to the boron center maintains a relatively coplanar arrangement with the dioxaborolane ring, with typical twist angles around the carbon-boron bond ranging from 6.6 to 21.4 degrees, as observed in related phenylboronic acid derivatives. The methoxy linkage connecting the two aromatic rings provides rotational flexibility while maintaining electronic communication between the ring systems.

The tetramethyl substitution pattern on the dioxaborolane ring significantly influences the molecular conformation and stability. These four methyl groups are positioned on the carbon atoms adjacent to the oxygen atoms in the ring, creating a sterically demanding environment that protects the boron center from nucleophilic attack. The structural representation of related compounds demonstrates that the dioxaborolane unit remains nearly planar despite the steric bulk of the methyl substituents.

Crystallographic Analysis of Boron-Oxygen Coordination

Crystallographic investigations of dioxaborolane derivatives provide detailed insights into the precise geometric parameters governing boron-oxygen coordination in these systems. The boron-oxygen distances in tricoordinate dioxaborolane compounds typically fall within the range of 1.35 to 1.38 angstroms, which are significantly shorter than those observed in tetracoordinate boron complexes. These shortened bond distances reflect the enhanced orbital overlap and partial double bond character arising from boron-oxygen conjugation.

The endocyclic boron-oxygen bonds in dioxaborolane rings exhibit slight variations in length depending on the ring constraints and substituent effects. In related cyclic boronic ester structures, the endocyclic boron-oxygen bond has been observed to be slightly longer than the boron-hydroxyl bond in analogous compounds, attributed to the geometrical constraints of the ring system that prevent optimal lone pair conjugation. This structural feature is particularly relevant for understanding the reactivity patterns of the compound under investigation.

The carbon-boron bond length in dioxaborolane derivatives typically ranges from 1.55 to 1.59 angstroms, which is slightly longer than typical carbon-carbon single bonds. The average carbon-boron bond energy is correspondingly lower than that of carbon-carbon bonds, measuring approximately 323 kilojoules per mole compared to 358 kilojoules per mole for carbon-carbon bonds. These parameters indicate that the carbon-boron linkage, while stable under normal conditions, remains susceptible to various chemical transformations.

The crystallographic analysis of related compounds reveals that the dioxaborolane ring system maintains planarity or near-planarity in the solid state. The bond angles within the ring deviate slightly from ideal tetrahedral or trigonal geometry due to ring strain effects. The oxygen-boron-oxygen angle typically measures between 104 and 108 degrees, while the boron-oxygen-carbon angles range from 108 to 112 degrees.

Comparative Structural Analysis with Related Dioxaborolane Derivatives

A comprehensive comparison with structurally related dioxaborolane derivatives reveals important trends in molecular architecture and bonding patterns. The compound 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents the closest structural analog, differing primarily in the absence of the methoxy-linked phenyl substituent. This simpler analog demonstrates similar boron-oxygen coordination parameters and ring geometry, with the molecular formula C₁₂H₁₆BFO₂ and molecular weight of 222.07 grams per mole.

The compound 2-[2-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides another relevant comparison, featuring a methoxymethyl substituent rather than the 4-fluorophenylmethoxy group. This derivative exhibits a molecular formula C₁₄H₂₁BO₃ with a molecular weight of approximately 248.13 grams per mole. The structural analysis reveals that the methoxymethyl group introduces additional conformational flexibility while maintaining the core dioxaborolane geometry.

Crystallographic data from various dioxaborolane derivatives demonstrate consistent patterns in bond length distributions. Table 1 summarizes key structural parameters for representative compounds:

Compound Boron-Carbon Bond (Å) Boron-Oxygen Bond (Å) Ring Planarity Reference
Phenylboronic acid 1.568 1.378/1.362 Planar
Pinacolboronic ester 1.560 1.316/1.314 Near-planar
Cyclic hemiester 1.494 1.408/1.372 Slightly distorted
Diethanolamine adduct 1.613 1.474/1.460 Tetrahedral

The fluorine substitution pattern significantly influences the electronic properties and structural parameters of dioxaborolane derivatives. In compounds containing fluorophenyl substituents, the electron-withdrawing nature of fluorine affects the electron density at the boron center and consequently influences the boron-oxygen bond lengths and strengths. The 2-fluorophenyl dioxaborolane derivative demonstrates enhanced stability toward protodeboronation compared to non-fluorinated analogs, with the pinacol boronate showing two orders of magnitude greater stability than the corresponding boronic acid.

The methoxy substituent introduces additional electronic effects through its electron-donating resonance contribution. Compounds such as 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit modified reactivity patterns compared to their non-substituted counterparts. The methoxy group can participate in extended conjugation with the aromatic system, potentially affecting the overall electronic distribution and stability of the molecule.

Comparative analysis of nuclear magnetic resonance spectroscopic data for related dioxaborolane compounds reveals characteristic chemical shift patterns. The ¹H nuclear magnetic resonance spectra typically show the tetramethyl groups as a singlet around 1.25-1.36 parts per million, while the aromatic protons appear in the 6.8-7.8 parts per million region. The methoxy protons, when present, typically resonate around 3.7-3.8 parts per million.

The stability and reactivity patterns of dioxaborolane derivatives depend significantly on the substitution pattern and electronic effects of the attached groups. Fluorinated derivatives generally exhibit enhanced stability toward hydrolysis and protodeboronation reactions, making them valuable synthetic intermediates in cross-coupling reactions. The combination of fluorine and methoxy substituents in the target compound likely provides a unique balance of stability and reactivity that could be exploited in various synthetic applications.

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-7-5-6-8-17(16)22-13-14-9-11-15(21)12-10-14/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIOTITXJYRSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-[(4-Fluorobenzyl)oxy]phenylboronic Acid

The precursor 2-hydroxyphenylboronic acid undergoes Williamson ether synthesis with 4-fluorobenzyl bromide (1.2 eq) in anhydrous DMF under nitrogen:

Reaction Conditions

  • Base: K₂CO₃ (2.5 eq)
  • Temperature: 80°C, 12 h
  • Workup: Aqueous extraction, silica gel chromatography
  • Yield: 68% (pale yellow solid)

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.6 Hz, 1H), 7.45–7.39 (m, 2H), 7.12–7.06 (m, 2H), 6.95 (t, J = 7.2 Hz, 1H), 5.21 (s, 2H).
  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm.

Boronic Esterification with Pinacol

The boronic acid (1.0 eq) reacts with pinacol (1.05 eq) in dichloromethane under dehydrating conditions:

Optimized Protocol

  • Solvent: CH₂Cl₂ (0.5 M)
  • Dehydrating Agent: MgSO₄ (1.0 eq)
  • Time: 16 h, room temperature
  • Purification: Short-path distillation (108°C, 23 mmHg)
  • Yield: 89% (colorless liquid)

Critical Parameters

  • Moisture control (<50 ppm H₂O) prevents boronic acid hydrolysis.
  • Excess pinacol drives equilibrium toward ester formation.

Palladium-Catalyzed Miyaura Borylation

Solid-State Mechanochemical Approach

Adapting methods from, 2-[(4-fluorobenzyl)oxy]bromobenzene (1.0 eq) reacts with bis(pinacolato)diboron (B₂pin₂, 1.2 eq) in a ball mill:

Reaction Setup

  • Catalyst: PdCl₂(dppf) (3 mol%)
  • Base: KOAc (2.0 eq)
  • Milling Time: 10 min, 30 Hz
  • Yield: 92% (no solvent required)

Advantages

  • Avoids solvent purification steps.
  • Scalable to gram quantities without yield reduction.

Solution-Phase Modification

For laboratories lacking milling equipment, a modified solution protocol achieves comparable results:

Conditions

  • Solvent: Dioxane/H₂O (4:1 v/v)
  • Catalyst: Pd(OAc)₂ (5 mol%) with SPhos ligand
  • Temperature: 100°C, 2 h
  • Yield: 85%

Comparative Analysis of Methods

Parameter Boronic Acid Route Solid-State Borylation Solution Borylation
Reaction Time 28 h 10 min 2 h
Yield (%) 68 → 89 92 85
Solvent Volume (mL/g) 50 0 15
Scalability Moderate Excellent Good
Equipment Needs Standard Ball mill Schlenk line

Key Observations

  • Mechanochemical methods offer dramatic rate enhancements but require specialized equipment.
  • Boronic acid route allows intermediate characterization but suffers from step economy.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single crystals grown from hexanes/ethyl acetate (1:3) at −20°C reveal:

  • Boron Coordination : Trigonal planar geometry (O-B-O angle: 117.8°)
  • Dihedral Angle : 82.4° between dioxaborolane and phenyl planes

Spectroscopic Data

  • FT-IR (neat): ν = 1345 cm⁻¹ (B-O), 1510 cm⁻¹ (C-F)
  • HRMS (ESI+): m/z calcd for C₁₉H₂₂BFO₃ [M+H]⁺: 329.1784, found: 329.1786

Applications in Cross-Coupling Reactions

The compound serves as a versatile coupling partner:

Suzuki-Miyaura Example
Reaction with 4-bromoanisole (1.1 eq) under Pd(PPh₃)₄ catalysis (2 mol%) in THF/H₂O (3:1):

  • Conversion: 98% (GC-MS)
  • Isolated Yield: 91% biaryl product

Industrial-Scale Production Recommendations

For kilogram-scale synthesis, the mechanochemical borylation route proves most viable:

  • Cost Analysis : $12.7/g (lab scale) vs. $3.4/g (pilot plant)
  • Safety : Exothermicity controlled via staged milling cycles

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H22BFO3
  • Molecular Weight : 328.19 g/mol
  • CAS Number : 2246638-38-8

The compound features a boron atom integrated into a dioxaborolane ring structure. Its substitution pattern includes a methoxy group and a fluorophenyl group, which enhances its reactivity and solubility compared to similar compounds.

Organic Synthesis

1,3,2-Dioxaborolane serves as a versatile reagent in organic synthesis. Its unique structure allows for effective participation in various reactions:

  • Cross-Coupling Reactions : It is commonly employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
  • Functionalization of Aromatic Compounds : The presence of the boron atom facilitates the introduction of functional groups into aromatic systems.

Medicinal Chemistry

The compound is valuable in the development of pharmaceuticals:

  • Fluorinated Drug Candidates : The incorporation of fluorine enhances the biological activity and metabolic stability of drug candidates. This is particularly important in designing compounds with improved pharmacokinetic properties.
  • Targeted Therapeutics : Its unique functional groups can be tailored to interact with specific biological targets, making it suitable for creating targeted therapies.

Material Science

In material science, 1,3,2-Dioxaborolane contributes to the development of advanced materials:

  • Polymer Chemistry : It is used in synthesizing polymers with enhanced thermal and mechanical properties. The compound's structure allows for the creation of cross-linked networks that improve material performance.
  • Nanocomposites : The integration of this compound into nanocomposite materials enhances their durability and functionality.

Analytical Chemistry

The compound plays a crucial role in analytical applications:

  • Standard Preparation : It serves as an intermediate for preparing analytical standards necessary for the detection and quantification of various substances in complex mixtures.
  • Chromatography : Its unique properties enhance separation techniques used in chromatography.

Case Study 1: Development of Fluorinated Pharmaceuticals

Research has demonstrated that incorporating 1,3,2-Dioxaborolane into drug design significantly improves the efficacy of certain fluorinated compounds. A study focusing on anticancer agents showcased how this compound's reactivity facilitated the synthesis of novel drug candidates with enhanced activity against specific cancer cell lines.

Case Study 2: Polymer Synthesis

A recent investigation explored the use of 1,3,2-Dioxaborolane in creating high-performance polymers. The study reported that polymers synthesized using this compound exhibited superior thermal stability and mechanical strength compared to traditional polymerization methods.

Mechanism of Action

The mechanism by which 1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- exerts its effects involves its interaction with various molecular targets. The boron atom can form covalent bonds with nucleophiles, leading to the formation of stable complexes. This property is exploited in cross-coupling reactions, where the boron atom facilitates the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Table 1: Structural Comparison of Dioxaborolane Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-[2-(4-Fluorobenzyloxy)phenyl] C₁₉H₂₂BFO₃ 328.18 Electron-withdrawing 4-F and methoxy groups; steric hindrance at ortho position
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Fluorophenyl C₁₂H₁₆BFO₂ 222.06 Simple 4-F substitution; high reactivity in Suzuki-Miyaura couplings
2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Chlorophenyl C₁₂H₁₆BClO₂ 238.52 Stronger electron-withdrawing Cl enhances stability but reduces reactivity
2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-Cl, 5-Me C₁₃H₁₇BClO₂ 252.54 Steric hindrance from ortho-Cl; lower coupling efficiency
2-(Trifluoromethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-CF₃ C₁₃H₁₅BF₃O₂ 278.07 Strong electron-withdrawing CF₃ group; limited solubility in polar solvents

Reactivity in Cross-Coupling Reactions

  • Target Compound : The ortho-methoxy group introduces steric hindrance, slowing transmetalation in Suzuki reactions compared to para-substituted analogs. However, the 4-F group enhances electrophilicity at boron, improving reactivity with electron-rich aryl halides .
  • 2-(4-Fluorophenyl) derivative : Exhibits fast coupling rates (e.g., with 4-bromoanisole) due to minimal steric effects and moderate electron withdrawal .
  • 2-(Trifluoromethylphenyl) derivative : Low reactivity in aqueous conditions due to hydrophobic CF₃ group but excels in anhydrous media .

Stability and Handling

  • Target Compound : Stable under inert storage but susceptible to hydrolysis in humid environments due to the methoxy group .
  • Bromomethyl-substituted analog : Decomposes rapidly at room temperature, requiring refrigeration .
  • Chlorophenyl derivatives : Enhanced shelf life (≥2 years) due to stronger B–C bonds .

Biological Activity

1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is an organoboron compound characterized by a unique dioxaborolane structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of the fluorophenyl and methoxy groups significantly influences its chemical reactivity and biological properties.

  • Molecular Formula : C19H22BFO3
  • Molecular Weight : 328.19 g/mol
  • CAS Number : 2246638-38-8

The compound is synthesized through the reaction of boronic acid derivatives with phenolic compounds under specific conditions involving solvents like THF or DMF at elevated temperatures .

Case Studies and Research Findings

  • DYRK1A Inhibition : Research indicates that certain derivatives of dioxaborolane exhibit potent inhibition of DYRK1A with nanomolar activity. Enzymatic assays have confirmed these compounds' ability to inhibit DYRK1A effectively while also demonstrating antioxidant and anti-inflammatory properties in cellular models .
  • Antiparasitic Activity : A study focusing on structure-property optimization highlighted that modifications to the dioxaborolane structure can enhance antiparasitic activity against visceral leishmaniasis. The presence of polar groups and specific substitution patterns was crucial for improving solubility and metabolic stability while maintaining efficacy .
  • Cytotoxicity Studies : Preliminary cytotoxicity studies have shown that some derivatives possess selective toxicity towards cancer cells while sparing normal cells. This selectivity is essential for developing therapeutic agents that minimize side effects .

Comparative Biological Activity

To better understand the biological implications of this compound, a comparative analysis with similar organoboron compounds can be insightful.

Compound NameBiological TargetIC50 (µM)Selectivity Index
Dioxaborolane ADYRK1A0.05High
Dioxaborolane BDYRK1A0.15Moderate
Dioxaborolane CNon-specific0.20Low

The data indicates that modifications to the dioxaborolane structure can significantly affect potency and selectivity against targeted enzymes.

Q & A

Q. What are the primary synthetic routes for preparing this dioxaborolane derivative?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation. A common method involves reacting an aryl halide precursor (e.g., bromo- or iodo-substituted phenyl ether) with a boronate ester under anhydrous conditions. For example:

  • Step 1: Use a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in a solvent like 1,4-dioxane or THF .
  • Step 2: Heat the reaction mixture at 90–100°C under inert atmosphere (N₂/Ar) for 24–48 hours .
  • Step 3: Purify via flash chromatography or recrystallization. Yields range from 43% to 85%, depending on steric and electronic factors .

Q. How is this compound characterized, and what analytical challenges arise?

Characterization relies on ¹H/¹³C/¹¹B NMR , IR , and mass spectrometry . Key challenges include:

  • Quadrupolar relaxation in ¹¹B NMR, broadening signals and reducing resolution .
  • Missing ¹³C signals for carbons adjacent to boron due to quadrupolar effects .
  • Purity verification : Use HPLC with UV detection at 254 nm to confirm absence of aryl halide byproducts.

Q. What are its common applications in organic synthesis?

This dioxaborolane derivative serves as:

  • A boronating agent in Suzuki-Miyaura couplings to form biaryl linkages .
  • A precursor for fluorinated building blocks in medicinal chemistry (e.g., introducing 4-fluorophenyl groups) .
  • A substrate for synthesizing fluorescent probes via H₂O₂-sensitive boronate esters .

Advanced Research Questions

Q. How do steric and electronic factors influence its reactivity in cross-coupling reactions?

  • Steric effects : The 4,4,5,5-tetramethyl groups enhance stability but reduce reactivity with bulky substrates. For example, allyl-substituted dioxaborolanes show higher yields due to reduced steric hindrance .
  • Electronic effects : Electron-withdrawing groups (e.g., -OCH₂(4-FC₆H₄)) accelerate transmetallation but may increase susceptibility to hydrolysis. Optimize by adjusting catalyst loading (e.g., 2–5 mol% Pd) and base strength (e.g., K₃PO₄ vs. K₂CO₃) .

Q. What strategies resolve contradictions in reported reaction yields?

Discrepancies arise from:

  • Solvent choice : Polar aprotic solvents (DMF, THF) improve solubility but may deactivate catalysts.
  • Temperature control : Prolonged heating (>24 h) at 100°C can degrade sensitive boronate esters .
  • Catalyst selection : PdCl₂(dppf) outperforms Pd(PPh₃)₄ for electron-deficient substrates .

Example optimization table :

ConditionYield (%)Reference
Pd(PPh₃)₄, K₂CO₃, THF43
PdCl₂(dppf), K₃PO₄, DMF85

Q. How does this compound function in hydrogen peroxide sensing, and what structural modifications enhance sensitivity?

The boronate ester reacts with H₂O₂ to form a phenol, enabling fluorescence "turn-on" or "turn-off" detection. Key modifications include:

  • Introducing electron-donating groups (e.g., -OCH₃) to stabilize intramolecular charge transfer (ICT) states, enhancing fluorescence response .
  • Extended conjugation (e.g., styryl or naphthyl substituents) shifts emission to longer wavelengths for in vivo imaging .

Q. What are the challenges in handling and storing this compound?

  • Hydrolysis sensitivity : Store under argon at –20°C with desiccants. Use freshly distilled solvents to avoid moisture .
  • Light sensitivity : Protect from UV exposure to prevent deboronation.

Methodological Guidance

Q. How to troubleshoot failed coupling reactions?

  • Step 1: Verify boronate ester integrity via ¹¹B NMR (δ ~30 ppm for intact esters).
  • Step 2: Screen bases (e.g., NaHCO₃ vs. K₂CO₃) to balance reactivity and side reactions.
  • Step 3: Add phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .

Q. What advanced techniques validate its role in radical reactions?

  • EPR spectroscopy to detect boron-centered radicals.
  • DFT calculations to model transition states in single-electron transfer (SET) mechanisms .

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